molecular formula C7H6FNS B1304206 3-Fluorothiobenzamide CAS No. 72505-20-5

3-Fluorothiobenzamide

Cat. No.: B1304206
CAS No.: 72505-20-5
M. Wt: 155.19 g/mol
InChI Key: JWJGEQSGAYIZRD-UHFFFAOYSA-N
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Description

3-Fluorothiobenzamide is an organic compound with the molecular formula C₇H₆FNS It is a derivative of benzamide, where the amide group is substituted with a fluorine atom at the third position and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiobenzamide typically involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with ammonium thiocyanate to yield this compound. The reaction conditions generally include:

    Temperature: Room temperature to moderate heating.

    Solvents: Common solvents like dichloromethane or chloroform.

    Catalysts: No specific catalysts are required for this reaction.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of starting materials and maintaining controlled reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiobenzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Fluorothiobenzamide is used in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and specificity. The thiol group can participate in redox reactions, influencing the compound’s biological activity. Detailed pathways and molecular targets are still under investigation in ongoing research.

Comparison with Similar Compounds

    3-Fluorobenzamide: Lacks the thiol group, making it less reactive in certain chemical reactions.

    3-Chlorothiobenzamide: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and biological properties.

    3-Bromothiobenzamide: Contains a bromine atom, leading to different chemical and biological behaviors.

Uniqueness: 3-Fluorothiobenzamide’s unique combination of a fluorine atom and a thiol group provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

3-fluorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJGEQSGAYIZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382305
Record name 3-Fluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72505-20-5
Record name 3-Fluorothiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72505-20-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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